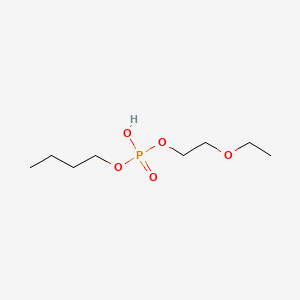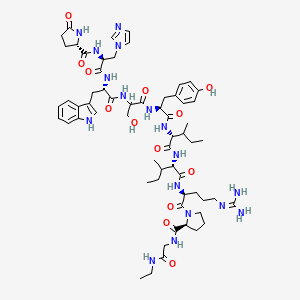![molecular formula C22H40N2S B14478739 Hydrazine, [3-(hexadecylthio)phenyl]- CAS No. 71794-34-8](/img/structure/B14478739.png)
Hydrazine, [3-(hexadecylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, [3-(hexadecylthio)phenyl]- is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This particular compound features a phenyl group substituted with a hexadecylthio group, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, [3-(hexadecylthio)phenyl]- typically involves the reaction of aniline with sodium nitrite in the presence of hydrogen chloride to form a diazonium salt. This intermediate is then reduced using sodium sulfite in the presence of sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production methods for hydrazine derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for producing hydrazine, [3-(hexadecylthio)phenyl]- on an industrial scale would likely follow similar principles but may involve additional steps to handle the hexadecylthio substitution.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, [3-(hexadecylthio)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazones.
Aplicaciones Científicas De Investigación
Hydrazine, [3-(hexadecylthio)phenyl]- has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It can be used to study the effects of hydrazine derivatives on biological systems.
Medicine: Research into its potential therapeutic applications, including its use in drug development, is ongoing.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which hydrazine, [3-(hexadecylthio)phenyl]- exerts its effects involves its interaction with molecular targets in the body. It can form hydrazones with carbonyl compounds, which can then undergo further reactions. The pathways involved include nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.
Monophenylhydrazine: Another hydrazine derivative with a single phenyl group.
Hydrazinobenzene: A hydrazine derivative with a benzene ring.
Uniqueness
Hydrazine, [3-(hexadecylthio)phenyl]- is unique due to the presence of the hexadecylthio group, which imparts distinct chemical and physical properties compared to other hydrazine derivatives .
Propiedades
Número CAS |
71794-34-8 |
|---|---|
Fórmula molecular |
C22H40N2S |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
(3-hexadecylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C22H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-22-18-16-17-21(20-22)24-23/h16-18,20,24H,2-15,19,23H2,1H3 |
Clave InChI |
FBSCEFJPVIUQBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)


![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)



![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)




